3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-tert-butylpropanamide
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Overview
Description
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(tert-butyl)propanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Preparation Methods
The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(tert-butyl)propanamide involves several steps. One common method includes the late-stage difluoromethylation process, which has been developed to introduce the difluoromethyl group into the molecule . This process typically involves the use of difluoromethylation reagents and metal-based catalysts to achieve the desired transformation. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(tert-butyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tropomyosin receptor kinases (TRKs). TRKs are involved in the proliferation, differentiation, and survival of cells. By inhibiting these kinases, the compound can disrupt these processes, leading to potential therapeutic effects in cancer treatment . The molecular targets include the kinase domains of TRKA, TRKB, and TRKC, and the pathways involved include Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives that also act as TRK inhibitors. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. Examples of similar compounds include:
- 3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-methylphenyl)propanamide
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
These compounds highlight the diversity within the pyrazolo[3,4-b]pyridine class and the potential for developing new therapeutic agents based on this scaffold.
Properties
Molecular Formula |
C21H24F2N4O2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-tert-butylpropanamide |
InChI |
InChI=1S/C21H24F2N4O2/c1-21(2,3)24-17(28)9-10-27-18(29)11-15(19(22)23)16-13-26(25-20(16)27)12-14-7-5-4-6-8-14/h4-8,11,13,19H,9-10,12H2,1-3H3,(H,24,28) |
InChI Key |
DAZFWUWZUWTSET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1C(=O)C=C(C2=CN(N=C21)CC3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
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